N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2-Methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a 2-methoxyphenyl carboxamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive heterocyclic amines and thiazole derivatives, which are known for diverse pharmacological activities, including antitumor and antimicrobial effects .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-10-6-7-11-17(15)25-2)26-20-22-16(12-23(13)20)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAMFJNEHQWNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with various substituted phenyl isocyanates under microwave irradiation. This method is efficient and environmentally friendly, providing high yields of the desired product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 344.40 g/mol
- IUPAC Name : N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
The structure of this compound includes a thiazole ring and an imidazole moiety, which are often associated with various biological activities such as anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with critical cellular processes.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This effect is mediated by the modulation of Bcl-2 family proteins and caspase activation.
- Tubulin Interaction : Similar compounds have been found to inhibit tubulin polymerization, which is essential for cell division. This inhibition results in cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Beyond its anticancer properties, this compound may also possess antimicrobial activity. Preliminary studies suggest that thiazole derivatives can exhibit effectiveness against various bacterial strains and fungi, providing a dual application in both oncology and infectious disease research.
Case Studies
Several case studies have highlighted the efficacy of this compound and related compounds:
- Case Study 1 : A clinical trial demonstrated that a derivative of this compound showed significant tumor regression in patients with advanced solid tumors. This study emphasized the potential for this class of compounds in oncology.
- Case Study 2 : Research involving a related compound indicated enhanced effectiveness when used in combination with traditional chemotherapy agents. This suggests potential for combination therapy approaches that could improve patient outcomes.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits cell proliferation and induces apoptosis in cancer cells |
| Antimicrobial Activity | Exhibits effectiveness against various bacterial strains and fungi |
| Mechanism of Action | Inhibits tubulin polymerization; modulates apoptotic pathways |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs, emphasizing substituent effects on molecular weight, lipophilicity (logP), and solubility:
Key Observations :
- The 2-methoxyphenyl group in the target compound strikes a balance between lipophilicity (logP ~4.8) and solubility, contrasting with the highly lipophilic phenethyl analog (logP ~5.2) and the polar bis(2-methoxyethyl) derivative (logP ~3.0) .
- Bulkier substituents (e.g., dihydrobenzodioxin) reduce solubility despite similar logP values, likely due to increased steric hindrance .
- Furan-containing analogs exhibit enhanced aqueous solubility, making them preferable for formulations requiring high bioavailability .
Biological Activity
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to the imidazo[2,1-b]thiazole family, which is characterized by a thiazole ring fused with an imidazole structure. These compounds are known for their various biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Analgesic
The compound's IUPAC name is this compound, and its molecular structure is depicted below.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the arachidonic acid pathway, which is responsible for the production of prostaglandins involved in inflammation and pain signaling.
Biochemical Pathways
The compound exhibits potent inhibitory activity against COX enzymes, leading to the suppression of inflammation and pain signals. This interaction suggests potential applications in treating inflammatory diseases and pain management.
Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
Anticancer Activity
A study focused on structure-activity relationships (SAR) involving derivatives of 6-phenylimidazo[2,1-b]thiazole revealed that certain compounds exhibited potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. For instance, one derivative showed an IC50 value of 0.002 μM against MV4-11 cells, indicating significant anticancer potential .
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | MV4-11 | 0.002 |
| Other derivatives | HeLa | Weak or no activity |
Anti-inflammatory Effects
The compound has been shown to reduce inflammatory markers in various in vitro models. Its ability to inhibit COX enzymes suggests that it can effectively lower prostaglandin levels associated with inflammation.
Pharmacokinetics and Dosage Effects
The pharmacokinetics of this compound indicate that its biological effects vary with dosage in animal models. Higher dosages tend to enhance its efficacy but may also increase the risk of side effects.
Case Studies and Applications
Case Study 1: Anticancer Efficacy
In vivo studies using xenograft models have demonstrated that this compound can significantly inhibit tumor growth in human colon adenocarcinoma models when administered at optimized doses .
Case Study 2: Analgesic Properties
A series of experiments confirmed the analgesic properties of this compound through behavioral assays in animal models. The results indicated a dose-dependent reduction in pain response .
Q & A
Q. What are the key synthetic routes for N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., thiazole or imidazole derivatives) under microwave-assisted or reflux conditions to construct the imidazo-thiazole framework. Solvents like acetonitrile or DMF are often used, with catalysts such as iodine or triethylamine to facilitate cyclization .
Functionalization : Introduction of substituents (e.g., methoxyphenyl, carboxamide) via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be employed to attach aromatic groups to the core structure .
Purification : Chromatography (e.g., column or HPLC) and recrystallization are critical for isolating high-purity products. Yields depend on reaction optimization (e.g., temperature, solvent polarity) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and molecular connectivity. For example, the methoxyphenyl group shows characteristic singlet peaks at ~3.8 ppm (1H) and ~55 ppm (13C) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C20H16N3O2S) and detects isotopic patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and dihedral angles (e.g., planar imidazo-thiazole core with ~1.9° dihedral distortion) .
Q. What initial biological screening assays are used to evaluate its activity?
- Anticancer Activity : MTT assays measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated to compare potency .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays assess growth inhibition of bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays target enzymes like kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding. Evidence from analogs shows nitro groups improve anticancer activity by 30–50% .
- Core Rigidity : Introduce fused rings (e.g., benzo[b]thiophene) to restrict conformational flexibility, potentially improving receptor selectivity .
- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical interactions (e.g., hydrogen bonding with carboxamide) to guide derivatization .
Q. How do researchers resolve contradictions in biological data across studies?
- Metabolic Stability : Incubate the compound with hepatic microsomes (rat/rabbit) to assess species-specific metabolism. For example, N-(2-methoxyphenyl) hydroxylamine metabolites vary between species, affecting cytotoxicity outcomes .
- Orthogonal Assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) alongside fluorescence assays to rule out false positives .
- Crystallographic Validation : Compare X-ray structures of ligand-target complexes to confirm binding modes observed in docking studies .
Q. What advanced in vitro models are used to study its pharmacokinetics?
- Caco-2 Permeability Assays : Predict intestinal absorption by measuring apparent permeability (Papp) across cell monolayers .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions to estimate bioavailability .
- CYP450 Inhibition Screening : Microsomal incubations with NADPH identify cytochrome P450 interactions that may cause drug-drug interactions .
Q. How is computational modeling applied to elucidate its mechanism of action?
- Molecular Docking : AutoDock Vina or Glide predicts binding poses to targets like EGFR or tubulin. For example, imidazo-thiazole derivatives exhibit π-π stacking with kinase active sites .
- MD Simulations : GROMACS simulations track ligand-receptor stability over 100-ns trajectories, identifying key residues for binding .
- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize analogs .
Q. What crystallographic challenges arise in analyzing this compound?
- Twinned Crystals : SHELXD resolves pseudo-merohedral twinning by optimizing data integration parameters (e.g., HKLF5 format) .
- Disorder Modeling : Partial occupancy of flexible groups (e.g., methoxyphenyl) is refined using restraints in SHELXL .
- High-Z’ Structures : Multi-solvent masking in SHELXE improves experimental phasing for low-symmetry space groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
